Prop-1-ene: A Comprehensive Technical Guide to its Core Chemical Properties
Prop-1-ene: A Comprehensive Technical Guide to its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prop-1-ene, commonly known as propylene, is a fundamental building block in the organic chemical industry and a key starting material for the synthesis of a vast array of chemical intermediates and polymers. As an unsaturated hydrocarbon with the chemical formula C₃H₆, its reactivity is dominated by the presence of a carbon-carbon double bond, making it a versatile substrate for numerous chemical transformations. This technical guide provides an in-depth exploration of the core chemical and physical properties of prop-1-ene, detailed experimental protocols for their determination, and a visual representation of its key reaction pathways.
Physicochemical Properties
The fundamental physical and chemical properties of prop-1-ene are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₃H₆[1][2] |
| Structure | H₂C=CH-CH₃[3] |
| Molar Mass | 42.081 g/mol [4][5][6] |
| Appearance | Colorless gas with a faint petroleum-like odor[7][8] |
| Density (liquid) | 0.5193 g/cm³[4][5][6] |
| Boiling Point | -47.4 °C[4][5][6] |
| Melting Point | -185.2 °C[4][5][6] |
| Solubility in Water | Insoluble[7] |
| Solubility in Organic Solvents | Soluble in ethanol and ether[9] |
| Vapor Pressure | 1158 kPa at 25°C[10] |
Safety and Reactivity Data
| Property | Value |
| Flash Point | -108 °C (-162 °F) (gas)[11] |
| Autoignition Temperature | 460 °C[10] |
| Flammability Limits in Air | 2.0% - 11.1% by volume[9] |
| Primary Hazards | Extremely flammable; forms explosive mixtures with air.[8] |
| Incompatibilities | Strong oxidizing agents, strong acids, halogens.[8] |
Spectroscopic and Thermodynamic Data
Spectroscopic data are essential for the identification and structural elucidation of prop-1-ene, while thermodynamic data provide insights into its stability and energy content.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Shows signals for the three distinct proton environments: the methyl protons, the vinylic proton on C2, and the two vinylic protons on C1.[1][12] |
| ¹³C NMR | Displays three distinct signals corresponding to the three carbon atoms in different chemical environments.[1][7] |
| Infrared (IR) Spectroscopy | Characterized by a strong absorption band around 1640-1680 cm⁻¹ due to the C=C stretching vibration.[1] |
| Mass Spectrometry | The molecular ion peak (M+) appears at m/z = 42.[13] |
Thermodynamic Properties
| Property | Value |
| Standard Enthalpy of Formation (ΔH°f) (gas) | +20.4 kJ/mol[6][14] |
| Standard Enthalpy of Combustion (ΔH°c) (gas) | -2058 kJ/mol[15] |
Key Chemical Reactions and Mechanisms
The reactivity of prop-1-ene is primarily centered around its carbon-carbon double bond, which readily undergoes addition reactions.
Electrophilic Addition of Hydrogen Bromide (HBr)
The addition of HBr to prop-1-ene is a classic example of an electrophilic addition reaction that follows Markovnikov's rule. The reaction proceeds via a two-step mechanism involving the formation of a secondary carbocation intermediate, which is more stable than the primary carbocation.
Caption: Electrophilic addition of HBr to prop-1-ene.
In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromopropane.
Caption: Free-radical addition of HBr to prop-1-ene.
Acid-Catalyzed Hydration
The hydration of prop-1-ene in the presence of an acid catalyst (e.g., H₂SO₄) also follows Markovnikov's rule, yielding propan-2-ol as the major product. The mechanism is similar to the electrophilic addition of HBr, with water acting as the nucleophile in the second step.[16][17][18][19]
Caption: Acid-catalyzed hydration of prop-1-ene.
Ozonolysis
Ozonolysis of prop-1-ene, followed by a reductive work-up (e.g., with zinc and water), cleaves the double bond to form two carbonyl compounds: formaldehyde and acetaldehyde.[13][20][21][22]
Caption: Ozonolysis of prop-1-ene.
Experimental Protocols
The determination of the physicochemical and spectral properties of prop-1-ene requires standardized experimental procedures to ensure accuracy and reproducibility.
Determination of Melting Point (ASTM E324)
The melting point of a substance that is solid at room temperature can be determined using the capillary tube method as outlined in ASTM E324.[1][23] A small, powdered sample is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded to define the melting range. A narrow melting range is indicative of a high degree of purity.[23][24][25]
Determination of Flash Point (ASTM D93)
The flash point of a volatile substance is determined using a closed-cup tester, such as the Pensky-Martens apparatus described in ASTM D93.[2][4][5][6] A specified volume of the liquid sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
To obtain a ¹H or ¹³C NMR spectrum, a sample of prop-1-ene is typically dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons.[26][27][28][29] The solution is placed in a thin glass tube and inserted into the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the spectrum. An internal standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale.[28]
Infrared (IR) Spectroscopy
For gaseous samples like prop-1-ene, the IR spectrum is typically obtained using a gas cell.[10][12][30][31] The gas is introduced into the cell, which is then placed in the beam path of an IR spectrometer. As infrared radiation passes through the sample, specific frequencies are absorbed, corresponding to the vibrational modes of the molecule. A background spectrum of the empty cell or a non-absorbing gas (like nitrogen) is first recorded and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.[31]
Mass Spectrometry (MS)
In a typical mass spectrometry experiment for a gaseous compound like prop-1-ene, the sample is introduced into the instrument's ion source under high vacuum. The molecules are then ionized, often by electron impact, which causes the formation of a molecular ion and various fragment ions.[15][32][33][34][35] These ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion, resulting in a mass spectrum.
Determination of Enthalpy of Combustion
The enthalpy of combustion is experimentally determined using a bomb calorimeter.[8][14][36][37][38] A weighed sample of the substance is placed in a steel container (the "bomb"), which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[36]
Conclusion
Prop-1-ene is a cornerstone of the chemical industry, with its rich and versatile chemistry stemming from the reactivity of its double bond. A thorough understanding of its fundamental chemical properties, as detailed in this guide, is paramount for its safe and efficient utilization in research, development, and industrial applications. The provided data, reaction mechanisms, and experimental protocols serve as a comprehensive resource for professionals working with this important alkene.
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